molecular formula C7H5BClF3O3 B1463871 (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid CAS No. 870822-78-9

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No. B1463871
M. Wt: 240.37 g/mol
InChI Key: UCZWBMQPOWTYNS-UHFFFAOYSA-N
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Description

“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is a type of organoboron compound. It is a reactant for the synthesis of aryl- and hetarylfurocoumarins via Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Synthesis Analysis

The synthesis of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” involves the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular formula of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is C7H5BClF3O3 . The average mass is 240.372 Da and the monoisotopic mass is 239.997238 Da .


Chemical Reactions Analysis

“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . It is also used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” include a density of 1.5±0.1 g/cm3, boiling point of 303.9±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 44.8±0.4 cm3, and a molar volume of 156.7±5.0 cm3 .

Scientific Research Applications

Specific Scientific Field

This application falls under the fields of agrochemical and pharmaceutical industries .

Summary of the Application

Trifluoromethylpyridines, which can be synthesized using “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

2. Antimicrobial Activity

Specific Scientific Field

This application is in the field of antimicrobial research .

Summary of the Application

5-Trifluoromethyl-2-formyl phenylboronic acid, which can be synthesized from “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid”, has been found to have antimicrobial activity .

Methods of Application or Experimental Procedures

The compound was synthesized and characterized in terms of its structure and properties . Docking studies with the active site of the enzymes have been carried out .

Results or Outcomes

The compound showed moderate action against Candida albicans . It revealed higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

3. Synthesis of α-Trifluoromethylstyrene Derivatives

Specific Scientific Field

This application is in the field of organic synthesis .

Summary of the Application

α-Trifluoromethylstyrene derivatives, which can be synthesized using “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid”, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .

Methods of Application or Experimental Procedures

These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .

Results or Outcomes

The synthesis of α-trifluoromethylstyrenes and their applications in organic synthetic chemistry have been systematically summarized .

4. Development of Fluorinated Organic Chemicals

Specific Scientific Field

This application is in the field of organic chemistry .

Summary of the Application

“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is used in the development of fluorinated organic chemicals . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The development of fluorinated organic chemicals is becoming an increasingly important research topic .

5. Synthesis of 2-Formylphenylboronic Acids

Specific Scientific Field

This application is in the field of organic synthesis .

Summary of the Application

2-Formylphenylboronic acids, which can be synthesized using “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid”, display many interesting features, not only from synthetic but also from an application as well as structural points of view .

Methods of Application or Experimental Procedures

The compound has been synthesized and characterized in terms of its structure and properties . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

Results or Outcomes

In some solutions, the title compound isomerizes with formation of the corresponding 3-hydroxybenzoxaborole . The results confirm potential of 2-formylphenylboronic acids as antibacterial agents and give a hint of their possible mechanism of action .

6. Development of Fluorinated Organic Compounds

Specific Scientific Field

This application is in the field of organic chemistry .

Summary of the Application

“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” is used in the development of fluorinated organic chemicals . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Safety And Hazards

“(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of “(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid” could involve its use in the synthesis of new compounds with potential applications in various fields. For instance, it could be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

properties

IUPAC Name

[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZWBMQPOWTYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681870
Record name [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

CAS RN

870822-78-9
Record name [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the 4-chloro(trifluoromethoxy)benzene (2.0 g, 10.18 mmol) in dry tetrahydrofuran (THF, 30 ml) at −78° C., was added ethylenediaminetetraacetic acid (EDTA, 1.24 g, 10.7 mmol) followed by a 1.3 M solution of sec-butyllithium in cyclohexane (7.63 ml, 10.7 mmol) and the reaction stirred for 2 hours under nitrogen. To this reaction mixture at −78° C., was then added dropwise the preformed dimethoxyfluoroborane mixture. The reaction was stirred at −78° C. for 30 minutes, warmed to room temperature for 30 minutes, and then quenched with water (10 ml). The reaction mixture was extracted with diethyl ether (4×50 ml). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. To purify, the residue was dissolved in diethyl ether (10 ml) and washed with an aqueous solution of 10% NaOH (50 ml). The aqueous layer was acidified and extracted with ethyl acetate (3×40 ml). The combined ethyl acetate extracts were dried over MgSO4 and concentrated in vacuo to afford a mixture of the title compound and its corresponding regioisomer as a white solid (0.862 g).
[Compound]
Name
solid
Quantity
0.862 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.63 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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